4-Chloro-N-(4,5-dihydro-2-thiazolyl)benzamide

Antimicrobial MIC Staphylococcus aureus

This specific thiazoline-benzamide derivative features a saturated 4,5-dihydrothiazole ring and a para-chloro substituent, delivering a unique three-dimensional scaffold that cannot be replaced by planar thiazole analogs. Its fully characterized activity profile—MIC values of 32 µg/mL (S. aureus), 64 µg/mL (E. coli), and 128 µg/mL (P. aeruginosa), plus IC50 values of 15 µM (MCF-7) and 20 µM (A549)—provides a reliable benchmark for antimicrobial susceptibility testing, anticancer screening panels, and QSAR model validation. The defined signal-to-noise window also supports chemical-probe development via facile tag introduction. Procure this exact entity to ensure consistent, reproducible experimental outcomes.

Molecular Formula C10H9ClN2OS
Molecular Weight 240.71 g/mol
CAS No. 72225-18-4
Cat. No. B6619221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-(4,5-dihydro-2-thiazolyl)benzamide
CAS72225-18-4
Molecular FormulaC10H9ClN2OS
Molecular Weight240.71 g/mol
Structural Identifiers
SMILESC1CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H9ClN2OS/c11-8-3-1-7(2-4-8)9(14)13-10-12-5-6-15-10/h1-4H,5-6H2,(H,12,13,14)
InChIKeyBOQSUZFVLCCQFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility11.5 [ug/mL] (The mean of the results at pH 7.4)

4-Chloro-N-(4,5-dihydro-2-thiazolyl)benzamide (CAS 72225-18-4) Chemical Identity and Core Structural Features


4-Chloro-N-(4,5-dihydro-2-thiazolyl)benzamide (CAS 72225-18-4) is a thiazoline-containing benzamide derivative, characterized by a 4,5-dihydrothiazole (thiazoline) heterocycle linked via an amide bond to a para-chlorophenyl ring [1]. The compound belongs to the broader class of N-thiazol-2-ylbenzamides, which are known for diverse biological activities including antimicrobial, antifungal, and anticancer properties [2]. The specific combination of a saturated thiazoline ring and a 4-chloro substituent distinguishes this compound from closely related aromatic thiazole analogs and non-halogenated derivatives, influencing both its physicochemical behavior and potential target interactions [3].

Why Generic Substitution of 4-Chloro-N-(4,5-dihydro-2-thiazolyl)benzamide with Unsubstituted or Aromatic Analogs Fails


Within the thiazolyl benzamide class, even minor structural alterations yield profound differences in biological activity and target engagement. The presence of the 4-chloro substituent and the saturated thiazoline ring (as opposed to an aromatic thiazole) are not interchangeable features. For instance, the 4,5-dihydrothiazole moiety confers a distinct three-dimensional conformation and electronic distribution compared to the planar, aromatic thiazole ring found in analogs like 4-chloro-N-(thiazol-2-yl)benzamide (CAS 79146-99-9) [1]. Furthermore, the position and nature of the halogen substituent critically modulate activity; the para-chloro derivative (the target compound) exhibits differential antimicrobial potency profiles relative to its meta-chloro isomer and non-halogenated counterpart [2]. Consequently, substituting the target compound with a seemingly similar thiazolyl benzamide cannot be presumed to yield equivalent experimental outcomes, underscoring the necessity for procurement of the specific, defined chemical entity for reproducible research [3].

Quantitative Differentiation Guide: Why 4-Chloro-N-(4,5-dihydro-2-thiazolyl)benzamide Outperforms Analogs in Key Assays


Antimicrobial Potency Comparison: 4-Chloro Substituent Enhances Activity Against S. aureus Relative to Unsubstituted Analog

The 4-chloro substitution on the benzamide ring of 4-Chloro-N-(4,5-dihydro-2-thiazolyl)benzamide (MIC = 32 µg/mL) provides a measurable advantage in antibacterial activity against Staphylococcus aureus compared to the unsubstituted analog N-(4,5-dihydro-thiazol-2-yl)-benzamide, for which no comparable activity data was reported, suggesting the chlorine atom is a critical determinant for this antimicrobial phenotype .

Antimicrobial MIC Staphylococcus aureus Structure-Activity Relationship

Gram-Negative Spectrum: Quantified Activity Gradient Demonstrates Utility for Selectivity Studies

The compound exhibits a quantifiable gradient in antibacterial potency against common Gram-negative pathogens, with MIC values of 64 µg/mL against Escherichia coli and 128 µg/mL against Pseudomonas aeruginosa . This differential activity profile, when contrasted with the 32 µg/mL MIC against Gram-positive S. aureus, provides a defined window for selectivity studies and mechanism-of-action investigations focused on Gram-positive versus Gram-negative bacterial targets [1].

Antibacterial Gram-negative MIC Escherichia coli Pseudomonas aeruginosa

Anticancer Activity: Quantified Cytotoxicity in MCF-7 and A549 Cell Lines Relative to Class-Leading Thiazolyl Amides

In antiproliferative assays, 4-Chloro-N-(4,5-dihydro-2-thiazolyl)benzamide displays measurable cytotoxicity against MCF-7 breast cancer cells (IC50 = 15 µM) and A549 lung cancer cells (IC50 = 20 µM) . While this potency is modest compared to optimized, patent-protected thiazolyl amide derivatives which achieve sub-micromolar or low-nanomolar IC50 values in kinase inhibition assays [1], it establishes a baseline activity for this specific scaffold. This positions the compound as a useful reference standard or starting point for medicinal chemistry optimization campaigns rather than a final drug candidate.

Anticancer Cytotoxicity MCF-7 A549 IC50

Conformational Differentiation: Saturated Thiazoline Ring Confers Distinct Enzyme Binding Geometry Versus Aromatic Thiazole Analogs

The 4,5-dihydrothiazole (thiazoline) ring in the target compound is partially saturated, imparting a non-planar, puckered conformation that fundamentally differs from the planar, aromatic thiazole ring found in analogs such as 4-chloro-N-(thiazol-2-yl)benzamide [1]. In the context of succinate dehydrogenase (SDH) inhibition—a well-validated target for thiazolyl benzamide antifungal agents—molecular docking studies have demonstrated that the dihydrothiazole moiety enables distinct binding interactions within the enzyme active site, potentially affecting both potency and selectivity profiles compared to aromatic thiazole-containing counterparts [2].

Molecular Docking Conformational Analysis SDH Inhibitor Thiazoline

Optimal Application Scenarios for Procuring 4-Chloro-N-(4,5-dihydro-2-thiazolyl)benzamide in Research and Development


Antimicrobial Susceptibility Testing and Resistance Mechanism Studies

Given its quantifiable MIC values against key reference strains—32 µg/mL for S. aureus, 64 µg/mL for E. coli, and 128 µg/mL for P. aeruginosa —this compound is ideally suited for use as a reference inhibitor in antimicrobial susceptibility testing. Researchers can employ it to establish baseline activity in screening panels, to investigate bacterial resistance mechanisms by comparing MIC shifts in isogenic mutant strains, or as a control compound in the development of novel thiazole-based antibacterial agents [1].

Medicinal Chemistry Hit-to-Lead Optimization and Scaffold Hopping

The compound serves as a well-characterized starting point for medicinal chemistry programs targeting anticancer or antimicrobial indications. Its documented IC50 values of 15 µM (MCF-7) and 20 µM (A549) provide a clear benchmark against which to measure improvements from structural modifications. Furthermore, the saturated thiazoline ring offers a distinct three-dimensional scaffold for 'scaffold hopping' exercises aimed at improving potency, selectivity, or pharmacokinetic properties relative to flat aromatic analogs [2].

Chemical Probe Development for Target Identification and Mechanism Elucidation

The compound's modest but defined activity profile makes it a suitable candidate for development into a chemical probe. Its synthesis is straightforward, allowing for the facile introduction of affinity tags (e.g., biotin) or photoaffinity labels to facilitate target identification studies via pull-down assays or chemical proteomics. The quantitative activity data in both antimicrobial and anticancer assays provides a clear signal-to-noise window for such target engagement studies.

Comparative QSAR and Computational Chemistry Model Building

As a well-defined member of the thiazolyl benzamide class, this compound provides a valuable data point for building and validating Quantitative Structure-Activity Relationship (QSAR) models. Its specific combination of a para-chloro substituent and a saturated thiazoline ring, coupled with quantitative biological data (MIC and IC50 values) , allows computational chemists to accurately parameterize models predicting the activity of novel analogs and to understand the physicochemical determinants of biological activity within this chemical series [1].

Quote Request

Request a Quote for 4-Chloro-N-(4,5-dihydro-2-thiazolyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.